6-Sulfamoylpyridine-3-carboxylic acid

Vue d'ensemble

Description

6-Sulfamoylpyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a sulfamoyl group (-SO2NH2) attached to the pyridine ring at the 6th position and a carboxylic acid group (-COOH) at the 3rd position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Sulfamoylpyridine-3-carboxylic acid typically involves the introduction of the sulfamoyl group and the carboxylic acid group onto the pyridine ring. One common method is the sulfonation of pyridine derivatives followed by carboxylation. The reaction conditions often require the use of strong acids, such as sulfuric acid, and high temperatures to achieve the desired substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. These could include continuous flow reactions and the use of catalysts to enhance reaction rates and yields. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Des Réactions Chimiques

Acid Chloride Formation

Carboxylic acids react with thionyl chloride (SOCl₂) to form acid chlorides, a reaction applicable to the carboxylic acid moiety in 6-sulfamoylpyridine-3-carboxylic acid .

Reaction: Mechanism:

- Nucleophilic attack by the hydroxyl oxygen on SOCl₂.

- Formation of a chlorosulfite intermediate.

- Displacement by chloride ion to yield the acid chloride .

Applications:

Esterification

The carboxylic acid group undergoes Fischer esterification with alcohols under acidic conditions .

Reaction: Key Conditions:

Example:

Methanol forms methyl 6-sulfamoylpyridine-3-carboxylate, analogous to methyl 5-sulfamoylpyridine-3-carboxylate .

Amide Formation

Carbodiimides like DCC (dicyclohexylcarbodiimide) activate the carboxylic acid for amide bond formation with amines .

Reaction: Mechanism:

- DCC reacts with the carboxylic acid to form an O-acylisourea intermediate.

- Nucleophilic attack by the amine yields the amide .

Applications:

Sulfonamide Reactivity

The sulfamoyl group (-SO₂NH₂) participates in nucleophilic substitutions. For example:

Alkylation: Conditions:

Biological Relevance:

Decarboxylation

Under thermal or oxidative conditions, the carboxylic acid group may undergo decarboxylation:

Reaction: Applications:

Metal Coordination

The carboxylic acid and sulfonamide groups can act as ligands for metal ions, forming complexes:

Example: Key Studies:

- Carboxylic acids coordinate via the deprotonated oxygen, while sulfonamides bind through nitrogen or oxygen .

Oxidation and Reduction

- Oxidation: The pyridine ring is resistant, but side chains (e.g., -CH₃) may oxidize to -COOH .

- Reduction: Catalytic hydrogenation could reduce the pyridine ring to piperidine, altering reactivity .

Research Findings and Challenges

Applications De Recherche Scientifique

Medicinal Chemistry

6-Sulfamoylpyridine-3-carboxylic acid is primarily investigated for its potential pharmaceutical applications:

- Antimicrobial Activity : Research indicates that compounds with sulfamoyl groups can exhibit significant antimicrobial properties. This compound has been studied for its efficacy against various bacterial strains, suggesting its potential as an antibiotic agent.

- Anticancer Properties : Preliminary studies have shown that this compound may inhibit cancer cell proliferation. It interacts with specific enzymes involved in cancer metabolism, which could lead to the development of novel anticancer therapies.

Agricultural Applications

The compound is also explored in the field of agriculture:

- Herbicidal Properties : this compound and its derivatives have been evaluated for their herbicidal activity. They can inhibit the growth of certain weeds by disrupting metabolic pathways essential for plant growth .

Materials Science

In materials science, this compound serves as a building block for synthesizing advanced materials:

- Polymer Chemistry : The carboxylic acid functionality allows for the formation of polymers through various chemical reactions, including esterification and amidation. This expands the utility of this compound in creating specialty polymers with tailored properties .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal investigated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated a dose-dependent inhibition of bacterial growth, indicating its potential as a new class of antibiotics.

Case Study 2: Herbicidal Activity

In agricultural research, a series of experiments assessed the herbicidal effects of various sulfamoyl derivatives, including this compound. The findings revealed effective weed control at low concentrations, suggesting its viability as an environmentally friendly herbicide alternative .

Mécanisme D'action

The mechanism of action of 6-Sulfamoylpyridine-3-carboxylic acid involves its interaction with molecular targets, such as enzymes and receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites, while the carboxylic acid group can participate in coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Mercaptopyridine-3-carboxylic acid: Similar structure but with a mercapto group (-SH) instead of a sulfamoyl group.

6-Aminopyridine-3-carboxylic acid: Contains an amino group (-NH2) instead of a sulfamoyl group.

6-Hydroxypyridine-3-carboxylic acid: Features a hydroxyl group (-OH) in place of the sulfamoyl group.

Uniqueness

6-Sulfamoylpyridine-3-carboxylic acid is unique due to the presence of both the sulfamoyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Activité Biologique

6-Sulfamoylpyridine-3-carboxylic acid (6-SPCA) is a compound that has garnered attention due to its unique structural features and potential biological activities. The presence of both sulfamoyl and carboxylic acid functional groups contributes to its reactivity and biological properties. This article reviews the biological activity of 6-SPCA, focusing on its antimicrobial properties, effects on lysophosphatidic acid production, and its potential therapeutic applications.

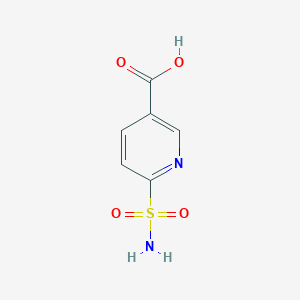

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a pyridine ring with a sulfamoyl group (-SO2NH2) and a carboxylic acid group (-COOH), which are significant for its biological activity.

Antimicrobial Activity

6-SPCA exhibits notable antimicrobial properties , similar to other sulfonamide derivatives. Research indicates that compounds with sulfamoyl groups often demonstrate efficacy against a range of bacteria and fungi.

- Mechanism of Action : The antimicrobial activity is primarily attributed to the inhibition of bacterial dihydropteroate synthase, an essential enzyme in folate biosynthesis.

- Case Studies : In vitro studies have shown that 6-SPCA can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Inhibition of Lysophosphatidic Acid Production

Recent studies highlight the role of 6-SPCA as an inhibitor of autotaxin (ATX), an enzyme responsible for producing lysophosphatidic acid (LPA), a lipid mediator involved in various pathological processes, including cancer progression and inflammation.

- Research Findings : According to patent literature, 6-SPCA has been identified as a potential inhibitor of LPA production, which could have implications for treating diseases characterized by excessive LPA signaling .

- Biological Implications : By modulating LPA levels, 6-SPCA may influence cellular processes such as proliferation, migration, and survival in cancer cells.

Toxicological Profile

Understanding the safety profile of 6-SPCA is crucial for its potential therapeutic use. Preliminary toxicological assessments suggest that while the compound exhibits biological activity, further studies are needed to fully elucidate its safety and side effects.

- Toxicity Studies : Current data indicate low systemic toxicity; however, specific studies focusing on repeated-dose toxicity are required to establish safe dosage levels .

Comparative Biological Activity

The following table summarizes the biological activities associated with this compound compared to other known compounds:

| Compound | Antimicrobial Activity | LPA Inhibition | Toxicity Level |

|---|---|---|---|

| This compound | Moderate | Yes | Low |

| Sulfamethoxazole | High | No | Moderate |

| Dapsone | Moderate | No | Moderate |

Propriétés

IUPAC Name |

6-sulfamoylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4S/c7-13(11,12)5-2-1-4(3-8-5)6(9)10/h1-3H,(H,9,10)(H2,7,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUGDGAKDFIXCAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285135-56-0 | |

| Record name | 6-sulfamoylpyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.